2-Ethoxy-1,3-dimethyl-1,3,5,2-triazaphosphinane-4,6-dione 2-oxide
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Overview
Description
2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE is a unique chemical compound with the molecular formula C6H12N3O4P and a molecular weight of 221.154 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthesis of 2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE involves specific synthetic routes and reaction conditions. One common method involves the reaction of lithium alkoxide with cyanuric chloride, which can yield various substituted triazines . The reaction is typically carried out at ambient temperature, taking advantage of nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
Chemical Reactions Analysis
2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium alkoxide and cyanuric chloride . The major products formed from these reactions are various substituted triazines, which have significant applications in different fields .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of various substituted triazines, which are important in the production of herbicides and polymer photostabilizers . In biology and medicine, some triazines display important biological properties, such as antitumor activity and aromatase inhibitory activity . These properties make them valuable in the treatment of diseases like cancer .
Mechanism of Action
The mechanism of action of 2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through nucleophilic substitution reactions, where the C-Cl bond is replaced by C-O, C-N, and C-S bonds . This mechanism is crucial for the synthesis of various substituted triazines, which have significant biological and industrial applications .
Comparison with Similar Compounds
2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include other substituted triazines, such as hexamethylmelamine and 2-amino-4-morpholino-s-triazine . These compounds also have significant biological properties, but 2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE stands out due to its specific applications in early discovery research .
Properties
Molecular Formula |
C6H12N3O4P |
---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
2-ethoxy-1,3-dimethyl-2-oxo-1,3,5,2λ5-triazaphosphinane-4,6-dione |
InChI |
InChI=1S/C6H12N3O4P/c1-4-13-14(12)8(2)5(10)7-6(11)9(14)3/h4H2,1-3H3,(H,7,10,11) |
InChI Key |
QYSDHFDQKMOUFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)N(C(=O)NC(=O)N1C)C |
Origin of Product |
United States |
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